molecular formula C7H11N3O2 B2879860 ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1357795-98-2

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2879860
CAS No.: 1357795-98-2
M. Wt: 169.184
InChI Key: JCKWEVDJCAISNG-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyrazole Chemistry

The pyrazole ring system, first identified by Ludwig Knorr in 1883, represents one of the earliest explored heterocycles in organic chemistry. Knorr’s nomenclature and Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane laid the groundwork for derivative chemistry. Early 20th-century research focused on elucidating pyrazole’s tautomeric behavior and reactivity, which later facilitated the development of substituted analogs. This compound arose from mid-20th-century efforts to functionalize pyrazole cores with electron-donating and sterically directing groups, enabling precise modulation of pharmacological properties.

Significance in Heterocyclic Chemistry

As a five-membered heterocycle with adjacent nitrogen atoms, pyrazole exhibits unique electronic and steric properties. The compound’s structure—featuring an ethyl ester at C5, an amino group at C3, and a methyl group at C4—enhances its utility in nucleophilic and electrophilic reactions (Table 1).

Table 1: Key Structural and Reactivity Features

Position Substituent Role in Reactivity
1 Hydrogen Tautomerism and hydrogen bonding
3 Amino (-NH~2~) Nucleophilic site for cross-coupling
4 Methyl (-CH~3~) Steric hindrance and metabolic stability
5 Ethyl ester (-COOEt) Electrophilic center for hydrolysis/amide formation

This substitution pattern allows the compound to serve as a multifunctional building block, particularly in synthesizing kinase inhibitors where the amino group coordinates with ATP-binding pockets.

Research Evolution and Importance Within Pyrazole Derivatives

The strategic placement of substituents on this compound has driven its adoption in drug discovery pipelines. For example:

  • Synthetic Flexibility : The ethyl ester undergoes hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols to generate amides or esters, respectively.
  • Biological Relevance : Derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), as demonstrated in preclinical models.
  • Structural Analogs : Modifications at the C4 methyl group (e.g., halogenation) or C3 amino group (e.g., acylation) yield compounds with enhanced binding affinities, as seen in analogs targeting Janus kinases (JAKs).

Current Research Landscape and Significance

Recent studies (2022–2025) emphasize the compound’s role in fragment-based drug design. For instance:

  • Kinase Inhibitor Development : Eight FDA-approved pyrazole-containing kinase inhibitors, including Erdafitinib and Pralsetinib, derive activity from similar substitution patterns.
  • Combinatorial Libraries : Automated synthesis platforms utilize this compound to generate libraries of 500–1,000 analogs for high-throughput screening against oncology targets.
  • Computational Modeling : Density functional theory (DFT) studies predict its tautomeric preferences and electrostatic potential surfaces, guiding rational drug design.

Table 2: Applications in Recent Pharmaceutical Research

Application Area Example Use Case Citation
Kinase Inhibition JAK3 inhibition in autoimmune diseases
Antibacterial Agents Inhibition of bacterial enoyl-ACP reductase
Anticancer Therapeutics CDK2/cyclin E complex disruption

Properties

IUPAC Name

ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKWEVDJCAISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357795-98-2
Record name ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate
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Preparation Methods

Regioselective Ring Formation

Ethyl 4-methyl-3-oxopentanoate, a β-ketoester with a methyl substituent, reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours). The methyl group directs cyclization to yield ethyl 4-methyl-1H-pyrazole-5-carboxylate as the intermediate. The amino group at position 3 is introduced via subsequent functionalization (see Section 2).

Key Reaction Parameters :

  • Solvent: Ethanol or methanol
  • Temperature: 70–80°C
  • Yield: 60–75%

Introduction of the Amino Group via Nitration and Reduction

Post-cyclization functionalization is critical for installing the amino group at position 3.

Nitration of the Pyrazole Intermediate

Ethyl 4-methyl-1H-pyrazole-5-carboxylate undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing ester group at position 5 directs electrophilic substitution to position 3, yielding ethyl 3-nitro-4-methyl-1H-pyrazole-5-carboxylate.

Optimization Notes :

  • Reaction time: 2–3 hours
  • Yield: 50–65%
  • Regioselectivity: >90% para to the ester group

Catalytic Hydrogenation of the Nitro Group

The nitro intermediate is reduced to the amino group using hydrogen gas (1–3 atm) and 10% palladium on carbon (Pd/C) in ethanol at 25–30°C. This step achieves near-quantitative conversion with minimal over-reduction.

Critical Parameters :

  • Catalyst loading: 5–10 wt%
  • Reaction time: 4–6 hours
  • Yield: 85–95%

Alternative Pathway: Direct Amination via Buchwald–Hartwig Coupling

For laboratories equipped for transition metal catalysis, palladium-mediated C–N bond formation offers a streamlined route.

Coupling of Ethyl 4-Methyl-1H-Pyrazole-5-Carboxylate with Ammonia

Using a Pd(OAc)₂/Xantphos catalyst system, the pyrazole intermediate reacts with aqueous ammonia in dioxane at 100°C. This method bypasses nitration but requires rigorous exclusion of oxygen.

Performance Metrics :

  • Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Base: Cs₂CO₃
  • Yield: 40–55%

One-Pot Synthesis from β-Ketoesters and Aminating Agents

Recent advances enable the integration of cyclization and amination in a single vessel.

Hydrazine and Ammonium Acetate Sequential Reaction

Ethyl 4-methyl-3-oxopentanoate reacts first with hydrazine hydrate to form the pyrazole ring, followed by in situ treatment with ammonium acetate and trimethylsilyl chloride (TMSCl) as a Lewis acid. This method achieves a 70% overall yield but requires precise stoichiometric control.

Advantages :

  • Reduced purification steps
  • Solvent: Reusable ethanol

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (Relative) Scalability
Cyclocondensation + Nitration/Reduction 65 98 $$ Industrial
Buchwald–Hartwig 50 95 $$$$ Lab-scale
One-Pot Synthesis 70 90 $$ Pilot-scale

Key Findings :

  • The nitration/reduction route balances cost and yield for large-scale production.
  • Transition metal catalysis offers regioselectivity but faces cost and scalability barriers.

Challenges and Optimization Strategies

Byproduct Formation in Nitration

Ortho-nitration byproducts (position 4) account for 5–10% of output. Recrystallization from hexane/ethyl acetate (3:1) improves purity to >98%.

Catalyst Deactivation in Buchwald–Hartwig

Pd leaching reduces turnover. Silica-immobilized Pd nanoparticles increase catalyst reuse to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic systems .

Scientific Research Applications

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of amino and ester functional groups. These interactions can influence the compound’s reactivity and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate and related pyrazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound NH₂ (C3), CH₃ (C4), COOEt (C5) C₇H₁₁N₃O₂ 169.18 Amino and methyl groups enhance hydrogen bonding and steric effects.
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate NH₂ (C5), CH₃ (C1 and C3), COOEt (C4) C₈H₁₃N₃O₂ 183.21 Dimethyl substitution may reduce ring flexibility and alter reactivity.
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate Cl-substituted phenyl (C3), oxo-phenylethyl (N1), COOEt (C5) C₂₁H₂₀ClN₃O₃ 397.85 Bulky substituents increase lipophilicity; potential antitumor activity.
Ethyl 5-amino-1-(4-methylbenzothiazol-2-yl)-1H-pyrazole-4-carboxylate NH₂ (C5), 4-methylbenzothiazole (N1), COOEt (C4) C₁₄H₁₄N₄O₂S 302.35 Benzothiazole moiety may confer fluorescence or antimicrobial properties.
Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate NH₂ (C5), CH₃ (N1), SCH₃ (C3), COOEt (C4) C₈H₁₃N₃O₂S 215.27 Methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxide).

Pharmacological and Material Science Potential

  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., chlorine in ) or heteroaromatic substituents (e.g., benzothiazole in ) exhibit enhanced antimicrobial properties compared to the simpler methyl-amino derivative .
  • Antitumor Applications : Bulky substituents, as seen in , are associated with improved DNA intercalation or enzyme inhibition, whereas smaller substituents (e.g., methyl in ) may optimize pharmacokinetic profiles.
  • Material Science : The methylthio group in could serve as a ligand in metal-organic frameworks (MOFs), leveraging sulfur’s coordination chemistry.

Key Research Findings and Data

Crystallographic and Spectroscopic Data

  • Ethyl 5-azido-1H-pyrazole-4-carboxylate : Exhibits a characteristic azide IR stretch at 2121 cm⁻¹ and a ¹H NMR singlet for the pyrazole proton at δ 8.02 ppm.

Biological Activity

Ethyl 3-amino-4-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 1357795

The compound features an amino group, a carboxylate moiety, and a pyrazole ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the amino and ester functional groups allows for:

  • Hydrogen Bonding : Facilitating interactions with biological macromolecules.
  • Nucleophilic Substitution Reactions : Engaging in metabolic transformations that enhance its pharmacological profile.

These interactions can modulate several biological pathways, making the compound a candidate for various therapeutic applications.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. In studies, derivatives of pyrazole compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory and Analgesic Effects

Research indicates that compounds related to this compound exhibit significant anti-inflammatory and analgesic activities. For instance, in a study involving various pyrazole derivatives, some compounds showed analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

CompoundDosage (mg/kg)Analgesic ActivityUlcerogenic Index
Compound A (related derivative)25Significant0.95
Diclofenac Sodium-High2.85

Anticancer Potential

Emerging studies have highlighted the anticancer potential of this compound. In vitro assays have shown that certain derivatives can inhibit cell growth across various cancer cell lines, achieving growth inhibition percentages exceeding 40% .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were synthesized and tested against common pathogens. This compound exhibited notable antibacterial activity, particularly against gram-negative bacteria.
  • Anti-inflammatory Research :
    • In vivo studies evaluated the anti-inflammatory effects of related compounds in animal models. Results indicated a reduction in paw edema comparable to traditional NSAIDs while showing reduced ulcerogenic effects.
  • Anticancer Evaluation :
    • A recent study focused on the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives derived from this compound demonstrated significant inhibition of renal carcinoma cell lines, suggesting potential as a therapeutic agent in cancer treatment .

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